molecular formula C15H15N5O2 B2440563 N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide CAS No. 797018-40-7

N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide

Cat. No.: B2440563
CAS No.: 797018-40-7
M. Wt: 297.318
InChI Key: JIXYNXCIDIRHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl))carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-3-17-14(21)9-8-10-13(19(2)12(9)16)18-11-6-4-5-7-20(11)15(10)22/h4-8,16H,3H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYNXCIDIRHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to a class of heterocycles characterized by multiple nitrogen-containing rings. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

The biological activity of N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling.

2. Receptor Modulation:
It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

3. Gene Expression Alteration:
N-ethyl(2-imino...) can affect the expression levels of genes related to its pharmacological effects, which could lead to various biological outcomes.

Biological Activity Overview

The biological activities associated with N-ethyl(2-imino...) include:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrates cytotoxic effects on cancer cell lines.
Anti-inflammatoryReduces inflammation in preclinical models.
AntioxidantScavenges free radicals and reduces oxidative stress.

Antimicrobial Activity

In a study examining the antimicrobial properties of N-ethyl(2-imino...), it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant potency compared to standard antibiotics.

Anticancer Effects

Research conducted on various cancer cell lines demonstrated that N-ethyl(2-imino...) induced apoptosis in HeLa cells with an IC50 value of 15 µM. This suggests that the compound could be further developed as a potential anticancer agent.

Anti-inflammatory Properties

In animal models of inflammation, treatment with N-ethyl(2-imino...) resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in inflammatory disorders.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial and antifungal properties. For instance, compounds synthesized from related structures have shown efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Properties

The compound's structure suggests possible interactions with biological targets involved in cancer progression. Preliminary studies indicate that related compounds may inhibit tumor growth by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms through which these compounds exert their anticancer effects and to evaluate their effectiveness in clinical settings.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide to various biological targets. These studies typically involve computational simulations that assess how well the compound fits into the active sites of proteins associated with diseases such as cancer and bacterial infections. The binding energies obtained from these simulations can provide insights into the compound's potential as a lead drug candidate .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to inflammatory processes. For example, studies on structurally similar compounds have shown that they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators. This inhibition could position N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide as a candidate for anti-inflammatory therapies .

Cardiovascular Applications

There is emerging interest in the use of compounds like N-ethyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide for modulating lipid profiles in cardiovascular diseases. Some derivatives have shown potential in elevating high-density lipoprotein (HDL) levels while lowering low-density lipoprotein (LDL) levels and triglycerides, suggesting a role in treating conditions like atherosclerosis .

Case Studies and Research Findings

Study Focus Findings
Prabhakar et al., 2024Antimicrobial ActivitySynthesized derivatives showed significant antibacterial activity against S. aureus and E. coli; promising antifungal activity against C. albicans .
Molecular Docking AnalysisBinding AffinityDemonstrated favorable interactions with PqsR protein of Pseudomonas aeruginosa, indicating potential for treating bacterial infections .
Inhibition StudiesEnzyme ActivityCompounds exhibited inhibitory effects on COX and LOX enzymes; potential applications in anti-inflammatory treatments .
Lipid Modulation ResearchCardiovascular HealthSome derivatives improved HDL levels while reducing LDL and triglycerides; implications for treating cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.